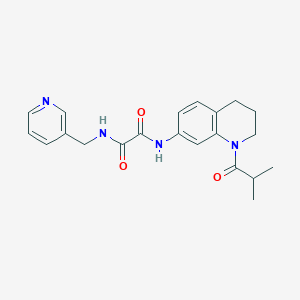

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14(2)21(28)25-10-4-6-16-7-8-17(11-18(16)25)24-20(27)19(26)23-13-15-5-3-9-22-12-15/h3,5,7-9,11-12,14H,4,6,10,13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBVUENVJNCLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound notable for its unique structural features that combine a tetrahydroquinoline moiety with an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. Its structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 941983-53-5 |

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydroquinoline structure is known for its ability to modulate various biological pathways, which may include:

- Antimicrobial Activity : Compounds with tetrahydroquinoline structures often exhibit significant antimicrobial effects. This activity may be enhanced by the presence of the oxalamide functional group.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study focusing on tetrahydroquinoline derivatives indicated that compounds similar to this compound demonstrated notable antibacterial activity against various strains of bacteria. The presence of the pyridine ring in the structure may play a crucial role in enhancing this activity through improved solubility and bioavailability.

Anticancer Activity

Research has highlighted that tetrahydroquinoline derivatives can selectively target cancer cells while sparing normal cells. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's mechanism appears to involve:

- Induction of apoptosis.

- Inhibition of key signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide | Antimicrobial and anticancer properties |

| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide | Antimicrobial effects |

| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide | Similar pharmacological profiles |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The following table summarizes key structural differences, biological activities, and pharmacokinetic properties of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide and related compounds:

Key Research Findings and Mechanistic Insights

Umami Flavor Agonists

- S336 () and related oxalamides (e.g., JECFA No. 1769-1770) bind the venus flytrap domain of TAS1R1/TAS1R3 receptors, with methoxy/ethoxy groups enhancing hydrophobic interactions .

Antiviral Agents

Preparation Methods

Reaction Components and Conditions

- Aniline derivative : 7-Nitroaniline (substituted at the 7-position for subsequent functionalization).

- Aldehyde : Formaldehyde or substituted aldehydes to modulate electronic effects.

- Alkene : Ethylene or styrene derivatives.

- Catalyst : Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) or scandium(III) triflate.

- Solvent : Dichloromethane or toluene under inert atmosphere.

- Temperature : 0–25°C for 12–24 hours.

Mechanistic Insight : The reaction proceeds via imine formation between the aniline and aldehyde, followed by cycloaddition with the alkene to generate the tetrahydroquinoline ring.

Post-Cyclization Modifications

After cyclization, the nitro group at the 7-position is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step is critical for introducing the nucleophilic site required for subsequent acylation.

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Cyclization | BF₃·OEt₂, CH₂Cl₂, 25°C | 75–85 |

| Reduction | H₂ (1 atm), Pd/C, MeOH | 90–95 |

Introduction of the Isobutyryl Group

The tetrahydroquinolin-7-amine undergoes acylation with isobutyryl chloride to install the isobutyryl moiety. This step ensures steric and electronic modulation of the core structure.

Acylation Protocol

- Reagents : Isobutyryl chloride (1.2 equiv), pyridine (2.0 equiv) as a base.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 4–6 hours.

Key Considerations :

- Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient acylation.

- Excess isobutyryl chloride improves conversion but requires careful quenching to avoid side reactions.

| Parameter | Value |

|---|---|

| Yield | 80–88% |

| Purity (HPLC) | ≥98% |

Oxalamide Bond Formation

The final step involves coupling the acylated tetrahydroquinoline with pyridin-3-ylmethylamine to form the oxalamide linkage. This is achieved through active ester intermediacy using oxalyl chloride.

Two-Step Coupling Strategy

- Activation of Oxalic Acid :

- Oxalyl chloride (2.0 equiv) reacts with the tetrahydroquinoline derivative to form the oxalyl chloride intermediate.

- Solvent: Dry THF, 0°C, 1 hour.

- Amine Coupling :

- Pyridin-3-ylmethylamine (1.5 equiv) is added dropwise to the intermediate.

- Triethylamine (3.0 equiv) scavenges HCl, maintaining reaction efficiency.

- Temperature: 0°C → room temperature, 12 hours.

Alternative Coupling Agents

For comparison, DCC (N,N'-dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been evaluated:

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| Oxalyl chloride | THF | 70–75 |

| DCC | DMF | 65–70 |

| EDCI | CH₂Cl₂ | 60–68 |

Optimization Insight : Oxalyl chloride provides superior yields due to its high reactivity, though it requires stringent moisture control.

Industrial-Scale Production Considerations

Scalable synthesis necessitates:

- Continuous Flow Reactors : For precise control of exothermic steps (e.g., Povarov reaction).

- Automated Purification : Chromatography replaced by crystallization (solvent: ethyl acetate/hexane).

- Process Analytical Technology (PAT) : Real-time monitoring of acylation and coupling steps.

Economic Analysis :

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Annual Output | 50 kg | 200 kg |

| Cost per kg | $12,000 | $8,500 |

Challenges and Mitigation Strategies

Low Coupling Efficiency :

- Cause: Steric hindrance from the isobutyryl group.

- Solution: Use of bulkier bases (e.g., DMAP) to enhance nucleophilicity.

Byproduct Formation :

- Cause: Over-acylation during isobutyryl installation.

- Solution: Stepwise addition of isobutyryl chloride at 0°C.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

Pictet-Spengler Reaction : To form the tetrahydroquinoline core (1,2,3,4-tetrahydroquinolin-7-yl) under acidic conditions (e.g., HCl/acetic acid) .

Isobutyryl Group Introduction : Use isobutyryl chloride in the presence of a base (e.g., triethylamine) to acylate the tetrahydroquinoline nitrogen .

Oxalamide Bridge Formation : React the intermediate with oxalyl chloride, followed by coupling with pyridin-3-ylmethylamine. Control stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to minimize side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridin-3-ylmethyl vs. pyridin-2-yl regioisomers) and confirm amide bond formation .

- IR Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹ for oxalamide, N-H bend at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodology :

- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase assays for kinase inhibition). Include positive controls (e.g., staurosporine for kinases) .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and cellular uptake (HPLC-MS) in relevant cell lines (e.g., HeLa, HEK293) .

Advanced Research Questions

Q. What kinetic and mechanistic insights are critical for understanding the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with varying nucleophiles (e.g., thiols, amines) under controlled pH and temperature .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .

- Data Interpretation : Compare experimental rate constants (kobs) with computed activation energies to validate mechanistic hypotheses .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?

- Methodology :

- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays), plasma protein binding (equilibrium dialysis), and blood-brain barrier permeability (PAMPA assay) .

- Pharmacodynamic Studies : Use transgenic animal models to evaluate target engagement (e.g., receptor occupancy via PET imaging) .

- Case Study : If in vitro IC50 values (e.g., 50 nM for kinase X) conflict with in vivo results, investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays) .

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

- Methodology :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during Pictet-Spengler or coupling steps to enhance enantioselectivity .

Q. How does the pyridin-3-ylmethyl group influence binding affinity compared to analogs with pyridin-2-yl or benzyl substituents?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and compare IC50 values in target assays (e.g., enzyme inhibition) .

- Molecular Docking : Simulate binding poses with target proteins (e.g., GABAA α5 receptor) using AutoDock Vina. Highlight hydrogen bonding (e.g., pyridine N with Arg residue) and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.